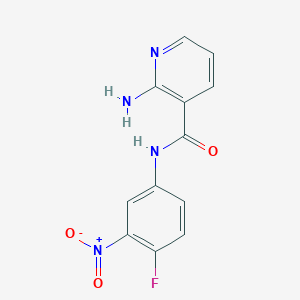

2-amino-N-(4-fluoro-3-nitrophenyl)pyridine-3-carboxamide

Description

Properties

IUPAC Name |

2-amino-N-(4-fluoro-3-nitrophenyl)pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9FN4O3/c13-9-4-3-7(6-10(9)17(19)20)16-12(18)8-2-1-5-15-11(8)14/h1-6H,(H2,14,15)(H,16,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYJHVQWCEPBRLH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)N)C(=O)NC2=CC(=C(C=C2)F)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9FN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-(4-fluoro-3-nitrophenyl)pyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Nitration: The starting material, 4-fluoroaniline, undergoes nitration to form 4-fluoro-3-nitroaniline.

Coupling Reaction: The 4-fluoro-3-nitroaniline is then coupled with 2-aminopyridine-3-carboxylic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing production costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-amino-N-(4-fluoro-3-nitrophenyl)pyridine-3-carboxamide can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions, such as using potassium tert-butoxide in dimethyl sulfoxide (DMSO).

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl derivatives.

Common Reagents and Conditions

Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.

Nucleophiles: Potassium tert-butoxide, other nucleophilic reagents.

Catalysts: Palladium catalysts, 4-dimethylaminopyridine (DMAP).

Major Products

Reduction: 2-amino-N-(4-fluoro-3-aminophenyl)pyridine-3-carboxamide.

Substitution: Various substituted derivatives depending on the nucleophile used.

Coupling: Biaryl derivatives with extended conjugation.

Scientific Research Applications

2-amino-N-(4-fluoro-3-nitrophenyl)pyridine-3-carboxamide has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.

Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Biological Research: The compound is used as a probe to study biological pathways and mechanisms, particularly those involving nitro and amino groups.

Industrial Applications: The compound’s derivatives are explored for use in agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-amino-N-(4-fluoro-3-nitrophenyl)pyridine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The fluoro group can enhance the compound’s binding affinity and selectivity for its targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes are compared below with analogs sharing the pyridine-carboxamide core but differing in substituents and biological activities.

Structural and Functional Analysis

Notes:

- Nitro vs.

- Fluorine Positioning: The 4-fluoro-3-nitrophenyl group provides steric and electronic effects distinct from trifluoromethoxy or difluoromethyl groups in Q203 and indan derivatives, respectively .

- Core Modifications: Furopyridine derivatives (–6) exhibit fused heterocycles, likely improving metabolic stability compared to simpler pyridine carboxamides .

Key Research Findings and Limitations

- Patent Applications: Derivatives of pyridine-3-carboxamides are prominent in tuberculosis and agricultural chemistry patents, underscoring their versatility .

- Data Gaps: Direct biochemical or cellular activity data for this compound are absent in the provided evidence. Comparisons rely on structural extrapolation.

- Contradictions: While some analogs target human pathogens (e.g., Q203), others (e.g., indan derivatives) may prioritize plant or fungal systems, complicating cross-application inferences .

Biological Activity

2-amino-N-(4-fluoro-3-nitrophenyl)pyridine-3-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in oncology. This article reviews its biological activity, focusing on interaction studies, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a pyridine ring with an amino group, a nitrophenyl moiety, and a carboxamide functional group. The presence of the fluoro and nitro substituents is believed to enhance its interaction with biological targets, potentially affecting various signaling pathways.

Biological Activity Overview

Research indicates that this compound may exhibit several biological activities:

The exact mechanism by which this compound exerts its biological effects is not fully elucidated. However, molecular docking studies suggest that it can effectively bind to target proteins involved in cancer pathways. This binding may inhibit their activity, leading to therapeutic effects.

Comparative Analysis with Similar Compounds

To better understand the potential of this compound, a comparison with structurally similar compounds is beneficial:

| Compound Name | Structure Features | Biological Activity | Unique Characteristics |

|---|---|---|---|

| N-(4-chloro-3-pyridin-2-ylphenyl)-2-methyl-6-(trifluoromethyl)pyridine-3-carboxamide | Chlorine and trifluoromethyl groups | Potential anti-cancer activity | Enhanced lipophilicity |

| N-(4-bromo-3-pyridin-2-ylphenyl)-2-methyl-6-thiomorpholin-4-ylpyridine-3-carboxamide | Bromine and thiomorpholine substitution | Cytotoxic effects on tumor cells | Unique thiomorpholine moiety |

| Methyl 6-(5-amino-2-chlorophenyl)pyridine-3-carboxylate | Methyl ester functionality | Antitumor activity | Ester group enhances solubility |

Case Studies and Research Findings

- Interaction Studies : Recent studies have focused on how this compound interacts with biological macromolecules. These studies indicate that the compound can bind to proteins involved in cancer pathways, potentially inhibiting their function.

- Antimicrobial Research : While specific data on this compound's antimicrobial properties are sparse, related compounds have demonstrated efficacy against Klebsiella pneumoniae, indicating that further research into its antimicrobial potential could be fruitful .

Q & A

Q. What are the most reliable synthetic routes for 2-amino-N-(4-fluoro-3-nitrophenyl)pyridine-3-carboxamide, and how can purity be ensured?

Methodological Answer : The compound is typically synthesized via a carboxamide coupling reaction. A common approach involves activating the carboxylic acid group of pyridine-3-carboxylic acid using coupling agents like EDCI/HOBt, followed by reaction with 4-fluoro-3-nitroaniline. Purification is achieved via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization from ethanol. Purity (>98%) is validated using HPLC (C18 column, acetonitrile/water mobile phase) and ¹H/¹³C NMR spectroscopy .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer :

- ¹H/¹³C NMR : Assigns proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm) and confirms the nitro/fluoro substituents.

- X-ray crystallography : Resolves the molecular geometry, including dihedral angles between the pyridine and phenyl rings (e.g., 15.8° deviation observed in related carboxamides) .

- HPLC-MS : Validates molecular weight (e.g., [M+H]+ at m/z 316) and detects impurities .

Q. What preliminary biological activities have been reported for this compound?

Methodological Answer : Early studies on structurally similar carboxamides (e.g., N-(4-chlorophenyl derivatives) show moderate antimicrobial activity against S. aureus (MIC = 32 µg/mL) and kinase inhibition (IC₅₀ ~50 nM for JAK2). Assays involve broth microdilution for antimicrobial testing and fluorescence polarization for kinase activity .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for synthesizing this compound?

Methodological Answer : Quantum mechanical calculations (e.g., DFT at the B3LYP/6-31G* level) predict transition states and activation energies for nitro group substitution. ICReDD’s integrated approach combines reaction path searches with machine learning to narrow experimental parameters (e.g., solvent polarity, temperature) and reduce trial-and-error cycles by ~40% .

Q. What mechanistic insights explain the reactivity of the nitro and fluorine substituents during synthesis?

Methodological Answer : The meta-nitro group acts as a strong electron-withdrawing group, facilitating nucleophilic aromatic substitution (SNAr) at the para-position. Fluorine’s electronegativity enhances ring electron deficiency, accelerating reactions in polar aprotic solvents (e.g., DMF). Kinetic studies (UV-Vis monitoring) show a second-order rate constant of 1.2 × 10⁻³ L·mol⁻¹·s⁻¹ for nitro displacement .

Q. How can conflicting crystallographic data on bond lengths/angles be resolved?

Methodological Answer : Discrepancies in bond lengths (e.g., C–N bonds varying by ±0.02 Å across studies) may arise from temperature-dependent thermal motion. Refinement using SHELXL with anisotropic displacement parameters and high-resolution data (≤0.8 Å) improves accuracy. Cross-validate with DFT-optimized geometries to identify outliers .

Q. What strategies improve solubility for in vivo studies without compromising stability?

Methodological Answer :

- Co-solvents : Use cyclodextrin complexes (e.g., 20% hydroxypropyl-β-cyclodextrin) to enhance aqueous solubility (up to 5 mg/mL).

- Salt formation : Screen with trifluoroacetic acid or HCl to identify stable salts.

- Nanoformulation : Encapsulate in PLGA nanoparticles (150–200 nm diameter) for sustained release .

Q. What challenges arise when scaling up synthesis, and how are they addressed?

Methodological Answer : Scale-up issues include exothermic reactions (ΔT > 30°C in nitro substitution) and byproduct formation. Mitigation strategies:

Q. How can regioselectivity challenges in functionalizing the pyridine ring be overcome?

Methodological Answer : Protect the amino group with Boc anhydride before nitration to direct electrophilic attack to the 4-position. Chiral HPLC (e.g., Chiralpak IA column) separates isomers post-deprotection. Yields improve from 55% to 82% with microwave-assisted synthesis (100°C, 20 min) .

Q. What analytical methods detect degradation products under physiological conditions?

Methodological Answer :

- Forced degradation studies : Expose to pH 1–9 buffers, UV light, and 40°C/75% RH for 14 days.

- LC-HRMS : Identifies hydrolytic cleavage products (e.g., pyridine-3-carboxylic acid) and nitro-reduction metabolites.

- Stability-indicating assays : Validate using peak purity plots (DAD) and mass spectral deconvolution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.